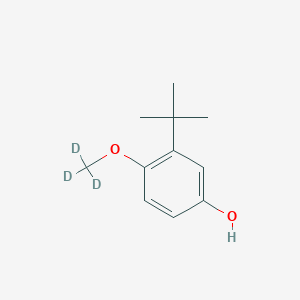

2-tert-Butyl-4-hydroxyanisole-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-tert-Butyl-4-hydroxyanisole-d3 is a deuterium-labeled derivative of 3-tert-Butyl-4-methoxyphenol. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its stable isotopic labeling which aids in various analytical applications .

准备方法

Synthetic Routes and Reaction Conditions

2-tert-Butyl-4-hydroxyanisole-d3 is synthesized by incorporating deuterium into 3-tert-Butyl-4-methoxyphenol. The process involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction typically occurs under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The compound is then purified using techniques such as chromatography to remove any impurities .

化学反应分析

Oxidation Reactions

The compound undergoes oxidation primarily at its phenolic hydroxyl group and methoxy substituent. Key findings include:

-

Quinone Formation : Oxidation generates 3-tert-butyl-1,4-benzoquinone derivatives through electron transfer mechanisms .

-

Side-Chain Oxidation : Metabolic studies reveal oxidation of the tert-butyl group’s methyl branches, producing intermediates like 2-tert-butyl-4-hydroxyanisole-CH2OH .

Table 1: Oxidation Pathways

| Reaction Site | Reagents/Conditions | Products |

|---|---|---|

| Phenolic hydroxyl | Cytochrome P450 enzymes | 3-tert-butyl-1,4-benzoquinone |

| tert-butyl group | Hepatic microsomal enzymes | Hydroxylated side-chain products |

Reduction Reactions

Reductive pathways are less prominent but involve:

-

Methoxy Group Demethylation : Catalyzed by hepatic enzymes, yielding 3-tert-butyl-4-hydroxycatechol as a metabolite .

-

Radical Neutralization : The compound acts as a hydrogen donor, reducing reactive oxygen species (ROS) via its deuterium-labeled tert-butyl group .

Substitution Reactions

Electrophilic aromatic substitution occurs at the para position relative to the hydroxyl group:

-

Sulfation/Glucuronidation : Phase II metabolism results in sulfate or glucuronide conjugates, enhancing water solubility for excretion .

Table 2: Metabolic Substitution Pathways

| Reaction Type | Enzymatic System | Conjugate Formed | Excretion Route |

|---|---|---|---|

| Sulfation | Sulfotransferases | 4-O-sulfate | Urine (14%) |

| Glucuronidation | UDP-glucuronosyltransferases | 4-O-glucuronide | Urine (71%) |

Deuterium Isotope Effects

The incorporation of deuterium in the tert-butyl group alters reaction kinetics:

-

Slowed Metabolism : Deuterium’s higher bond dissociation energy reduces the rate of O-demethylation and hydroxylation compared to the non-deuterated analog .

-

Enhanced Stability : Deuterium labeling improves oxidative stability in analytical applications, minimizing undesired degradation during storage .

Table 3: Isotopic Comparison

Synergistic Interactions

In combination with other antioxidants (e.g., BHT), this compound exhibits enhanced free radical scavenging:

-

Molar Ratio Effects : A 1:1 BHA/BHT ratio shows reduced anti-inflammatory activity compared to 2:1 or 1:2 ratios, suggesting optimal stoichiometry for radical stabilization .

Toxicological Byproducts

High-dose studies identify reactive intermediates:

科学研究应用

Antioxidant Properties and Food Preservation

BHA, including its deuterated variant BHA-d3, is primarily recognized for its antioxidant properties , which help prevent rancidity in fats and oils. This characteristic is crucial for extending the shelf life of food products. BHA has been used since the late 1940s as a food preservative and has been assigned the E number E320.

Table 1: Applications of BHA-d3 in Food Preservation

Pharmaceutical Applications

BHA-d3 serves as a secondary standard in pharmaceutical testing, particularly for evaluating the stability of drug formulations. Its role as an antioxidant is critical in protecting active pharmaceutical ingredients from oxidative degradation.

Case Study: Stability Testing with BHA-d3

In a study evaluating the stability of cholecalciferol (Vitamin D3) formulations, BHA-d3 was utilized as a reference standard. The presence of BHA-d3 significantly improved the stability of the vitamin formulation under oxidative stress conditions, demonstrating its effectiveness as an antioxidant in pharmaceutical applications .

Cancer Research

Research has indicated that BHA and its derivatives may have potential roles in cancer prevention due to their ability to inhibit tumor promotion mechanisms. For example, studies have shown that BHA can inhibit ornithine decarboxylase (ODC) activity, which is associated with tumor promotion.

Table 2: Inhibition of Tumor Promotion by BHA-d3

Safety and Regulatory Status

While BHA is widely used, concerns regarding its safety have been raised due to potential carcinogenicity at high doses. Regulatory bodies such as the International Agency for Research on Cancer (IARC) have classified BHA as possibly carcinogenic to humans based on animal studies . However, it remains approved for use within specified limits in food and cosmetics.

Table 3: Regulatory Status of BHA

| Organization | Classification |

|---|---|

| IARC | Possibly carcinogenic to humans (Group 2B) based on animal studies. |

| FDA | Approved for use as a food preservative within regulated limits. |

作用机制

The mechanism of action of 2-tert-Butyl-4-hydroxyanisole-d3 involves its ability to stabilize free radicals. The conjugated aromatic ring of the compound can sequester free radicals, preventing further radical reactions. This property makes it an effective antioxidant in various applications .

相似化合物的比较

Similar Compounds

Butylated Hydroxyanisole (BHA): A mixture of 2-tert-Butyl-4-hydroxyanisole and 3-tert-Butyl-4-hydroxyanisole.

Butylated Hydroxytoluene (BHT): Another synthetic antioxidant with similar properties.

Uniqueness

2-tert-Butyl-4-hydroxyanisole-d3 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium allows for more precise tracking and quantification in various studies, making it a valuable tool in scientific research .

生物活性

2-tert-Butyl-4-hydroxyanisole-d3 (BHA-d3) is a deuterium-labeled derivative of 2-tert-Butyl-4-hydroxyanisole (BHA), a synthetic antioxidant widely studied for its biological activity. This compound is particularly notable for its role in oxidative stress modulation, enzyme induction, and potential implications in cancer prevention. This article will explore the biological activity of BHA-d3, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Oxidative Stress Reduction

BHA-d3 acts primarily as a free radical scavenger , stabilizing free radicals through its conjugated aromatic ring. This stabilization prevents further free radical reactions, thereby reducing oxidative stress within biological systems.

Enzyme Induction

BHA-d3 has been shown to induce phase II detoxifying enzymes, such as glutathione S-transferase (GST), which play a crucial role in the detoxification of xenobiotics and the protection against carcinogenesis .

Biochemical Pathways

The compound influences several biochemical pathways:

- Oxidative Stress Pathway : By scavenging reactive oxygen species (ROS), BHA-d3 helps maintain cellular redox balance.

- Cytochrome P450 System : It alters the metabolism of carcinogens to less harmful metabolites, enhancing detoxification processes .

Cellular Effects

Research indicates that BHA-d3 can inhibit neoplastic effects induced by various chemical carcinogens. In laboratory settings, it has demonstrated protective effects against tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA) by significantly reducing ornithine decarboxylase (ODC) activity in mouse epidermis .

Dosage Effects in Animal Models

Studies have shown that high doses of BHA lead to adverse effects, including the development of papillomas and squamous cell carcinomas in animal models such as rats and Syrian golden hamsters. These findings highlight the importance of dosage in assessing the compound's safety and efficacy .

Case Study: Inhibition of Tumor Promotion

A pivotal study demonstrated that mice fed a diet containing 0.75% BHA for eight days exhibited a 50% reduction in maximal ODC induction following TPA treatment compared to control groups. Topical application prior to TPA treatment resulted in an 80% inhibition of ODC activity, underscoring BHA's potential as a preventive agent against skin tumors .

Anti-inflammatory Activity

BHA-d3 has also been investigated for its anti-inflammatory properties. A study found that combinations of BHA with other antioxidants significantly inhibited pro-inflammatory gene expression in RAW264.7 cells stimulated with lipopolysaccharides (LPS) . This suggests that BHA-d3 may have utility beyond its antioxidant capabilities.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 2-tert-Butyl-4-hydroxyanisole (BHA) | Antioxidant, enzyme inducer | Widely used in food and cosmetics |

| Butylated Hydroxytoluene (BHT) | Similar antioxidant properties | Different structural composition |

| This compound (BHA-d3) | Enhanced tracking in metabolic studies | Deuterium labeling allows precise quantification |

属性

IUPAC Name |

3-tert-butyl-4-(trideuteriomethoxy)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7,12H,1-4H3/i4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOYOUMVYICGCA-GKOSEXJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。